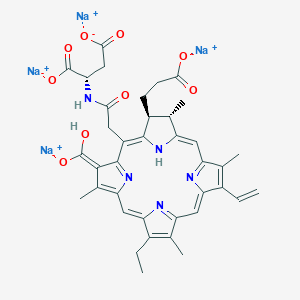
Talaporfin (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Talaporfin (sodium), also known as mono-L-aspartyl chlorin e6, is a chlorin-based photosensitizer used in photodynamic therapy (PDT). It absorbs red light at wavelengths of 664-667 nm, typically provided by a laser tuned to this wavelength. Talaporfin (sodium) is primarily used in the treatment of various cancers, including lung and esophageal cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Talaporfin (sodium) is synthesized through a series of chemical reactions involving chlorin e6 and L-aspartic acid. The process involves the esterification of chlorin e6 with L-aspartic acid, followed by purification steps to obtain the final product .
Industrial Production Methods: Industrial production of Talaporfin (sodium) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Talaporfin (sodium) undergoes various chemical reactions, including:
Reduction: Talaporfin (sodium) can be reduced under specific conditions, altering its photodynamic properties.
Substitution: Chemical modifications can be made to Talaporfin (sodium) to enhance its efficacy and reduce side effects.
Common Reagents and Conditions:
Oxidation: Light and oxygen are essential for the photodynamic activity of Talaporfin (sodium).
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various chemical reagents can be employed to introduce functional groups.
Major Products Formed:
Scientific Research Applications
Talaporfin (sodium) has a wide range of scientific research applications, including:
Chemistry:
- Used as a photosensitizer in photochemical reactions to study the generation of reactive oxygen species .
Biology:
Medicine:
- Approved for the treatment of early-stage lung and esophageal cancers .
- Explored for its potential in treating other types of cancers and non-cancerous conditions .
Industry:
Mechanism of Action
Talaporfin (sodium) is compared with other photosensitizers used in photodynamic therapy, such as:
Porfimer sodium (Photofrin®): An earlier generation photosensitizer with a longer activation wavelength and higher phototoxicity.
Temoporfin (Foscan®): A second-generation photosensitizer with improved tissue penetration and reduced side effects.
Verteporfin (Visudyne®): Used primarily for treating age-related macular degeneration, with a different activation wavelength.
Uniqueness of Talaporfin (sodium):
Comparison with Similar Compounds
- Porfimer sodium
- Temoporfin
- Verteporfin
Talaporfin (sodium) stands out due to its unique properties, making it a valuable compound in the field of photodynamic therapy.
Properties
Molecular Formula |
C38H37N5Na4O9 |
|---|---|
Molecular Weight |
799.7 g/mol |
IUPAC Name |
tetrasodium;(2S)-2-[[2-[(2S,3S,7Z)-3-(2-carboxylatoethyl)-17-ethenyl-12-ethyl-7-[hydroxy(oxido)methylidene]-2,8,13,18-tetramethyl-3,21-dihydro-2H-porphyrin-5-yl]acetyl]amino]butanedioate |
InChI |
InChI=1S/C38H41N5O9.4Na/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24;;;;/h7,12-14,18,22,30,42,51-52H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50);;;;/q;4*+1/p-4/t18-,22-,30-;;;;/m0..../s1 |
InChI Key |
KNFVIJFCQFJAMH-OBJGRMLXSA-J |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(/C(=C(/O)\[O-])/C(=N3)C(=C4[C@H]([C@@H](C(=CC5=NC(=C2)C(=C5C)C=C)N4)C)CCC(=O)[O-])CC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C(O)[O-])C(=N3)C(=C4C(C(C(=CC5=NC(=C2)C(=C5C)C=C)N4)C)CCC(=O)[O-])CC(=O)NC(CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-5,7-dimethoxychromen-2-one](/img/structure/B12425510.png)
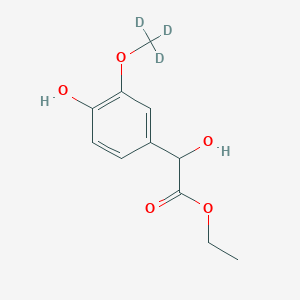
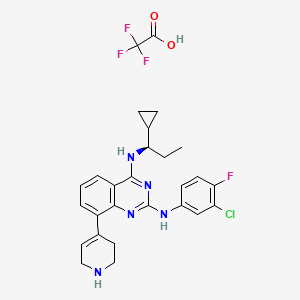
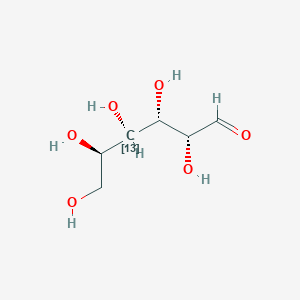
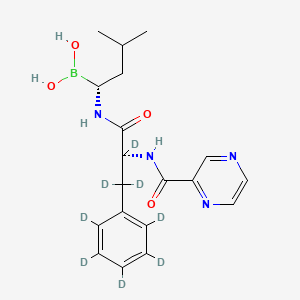
![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B12425555.png)

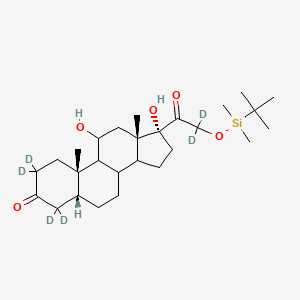
![4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;trihydrochloride](/img/structure/B12425573.png)
![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12425575.png)
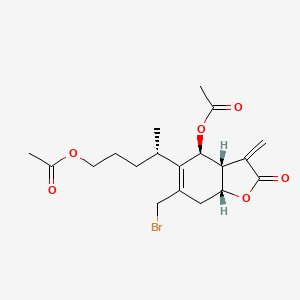
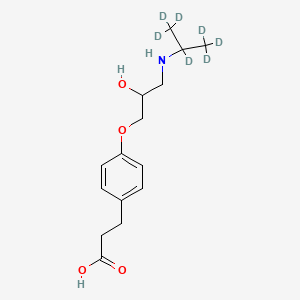
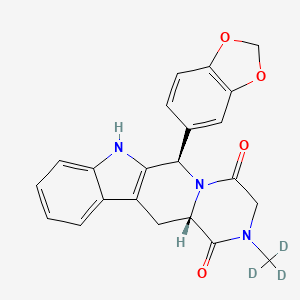
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate](/img/structure/B12425605.png)
